3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one
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Overview
Description
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . This compound is characterized by its unique structure, which includes two hydroxyl groups, a dimethyl group, and a methylphenyl group attached to the imidazolidinone ring.
Preparation Methods
The synthesis of 3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with a carbonylating agent, leading to the formation of imidazolidinones through sequential intermolecular and intramolecular acyl nucleophilic substitution reactions.
Diamination of Olefins: This approach involves the addition of diamines to olefins, followed by cyclization to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives through intramolecular hydroamination to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form imidazolidinones.
Chemical Reactions Analysis
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: This compound is a high-purity aprotic solvent with high thermal and chemical stability.
4,4-Dimethyl-1,3-oxazolidine: This compound is used as a stabilizer and corrosion inhibitor in various industrial applications.
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and is closely related to mescaline.
The uniqueness of this compound lies in its specific structure and the presence of both hydroxyl and methylphenyl groups, which confer unique chemical and biological properties .
Properties
CAS No. |
61532-11-4 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3,5-dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-6-9(7-5-8)13-10(15)12(2,3)14(17)11(13)16/h4-7,10,15,17H,1-3H3 |
InChI Key |
ARKXJHFNNJLBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(N(C2=O)O)(C)C)O |
Origin of Product |
United States |
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